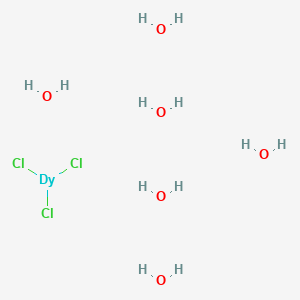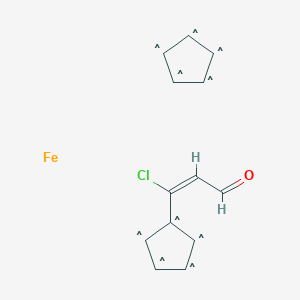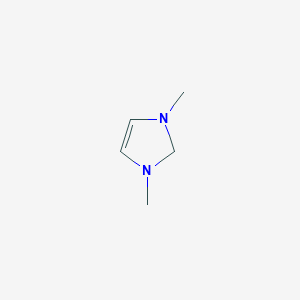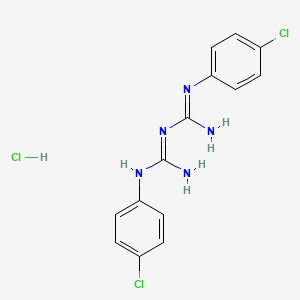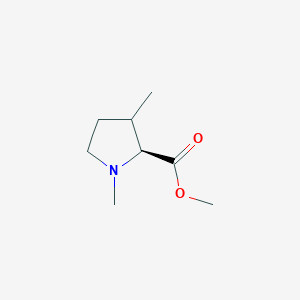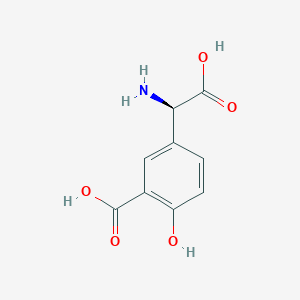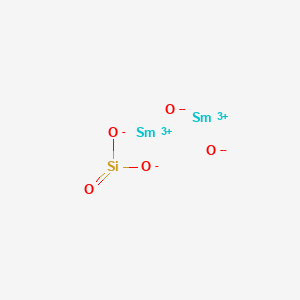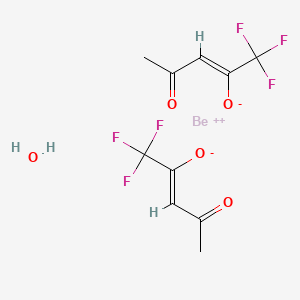
Beryllium trifluoroacetylacetonate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10BeF6O5. It is known for its unique structure, which includes a beryllium ion coordinated with a trifluoromethyl group and a keto-enol tautomeric system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Beryllium trifluoroacetylacetonate hydrate typically involves the reaction of beryllium salts with 5,5,5-trifluoro-4-oxo-2-penten-2-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions: Beryllium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium metal and reduced organic fragments.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beryllium oxide, while reduction can produce beryllium metal .
Wissenschaftliche Forschungsanwendungen
Beryllium trifluoroacetylacetonate hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beryllium-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including high-performance alloys and ceramics.
Wirkmechanismus
The mechanism of action of Beryllium trifluoroacetylacetonate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal ions in biological systems, affecting their function and activity. The trifluoromethyl group and keto-enol tautomeric system play a crucial role in its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Beryllium bis[(2E)-5,5,5-trifluoro-4-oxo-2-penten-2-olate]: This compound has a similar structure but differs in the coordination environment of the beryllium ion.
Beryllium trifluoroacetate: Another beryllium compound with trifluoromethyl groups, used in different applications.
Uniqueness: Beryllium trifluoroacetylacetonate hydrate is unique due to its specific coordination chemistry and the presence of the keto-enol tautomeric system, which imparts distinct reactivity and binding properties compared to other beryllium compounds .
Eigenschaften
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

